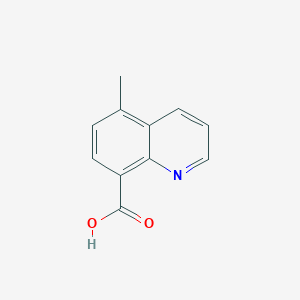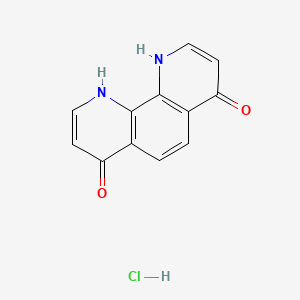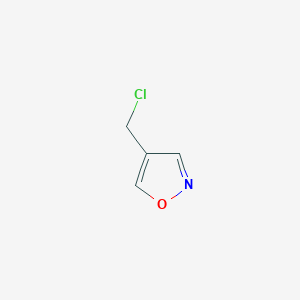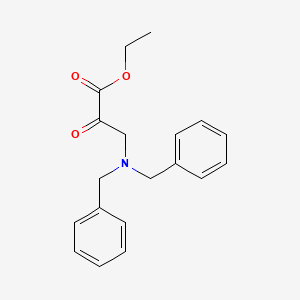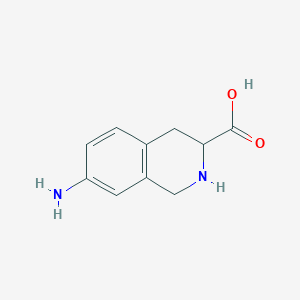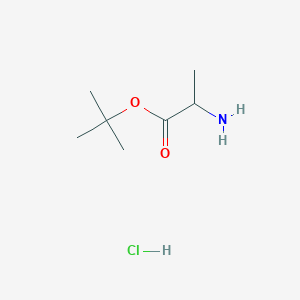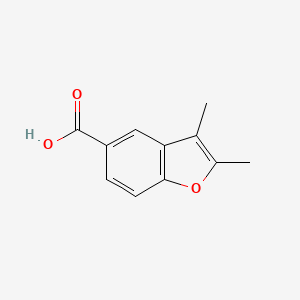
2-(3-Methylpyridin-2-YL)ethanamin
Übersicht
Beschreibung
“2-(3-Methylpyridin-2-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2. Its molecular weight is 136.19 g/mol . The compound is also known by several synonyms, including “3-Methyl-2-pyridineethylamine” and "3-METHYL-2-PYRIDINEETHANAMINE" .
Molecular Structure Analysis
The compound has a pyridine ring with a methyl group at the 3rd position and an ethanamine group at the 2nd position . The InChI string of the compound isInChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Basen
2-(3-Methylpyridin-2-YL)ethanamin kann zur Synthese von Schiff-Basen verwendet werden . Schiff-Basen sind ungesättigte Verbindungen, die eine breite Palette an Anwendungen in der medizinischen Chemie haben . Sie leiten sich von 2-(Piperidin-4-yl)ethanamin ab und wurden in hohen Ausbeuten hergestellt .
Antioxidative Aktivität
Von this compound abgeleitete Schiff-Basen haben eine gute antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können .
Antibakterielle Aktivität
Diese Schiff-Basen haben auch antibakterielle Eigenschaften gezeigt . Sie wurden gegen verschiedene Bakterientypen getestet und zeigten vielversprechende Ergebnisse .
Pancreatische Lipase-Inhibitoren
Die Schiff-Basen wirken als neuartige Pancreaslipase-Inhibitoren . Pancreaslipase ist ein Enzym, das eine Schlüsselrolle bei der Verdauung von Fetten spielt. Inhibitoren dieses Enzyms werden zur Behandlung von Fettleibigkeit eingesetzt .
Synthese von Pyrimidinderivaten
this compound kann zur Synthese neuartiger 2-(Pyridin-2-yl)pyrimidinderivate verwendet werden . Pyrimidin ist eine Grundstruktur in Nukleotiden und verschiedenen Vitaminen und Medikamenten .
Anti-Fibrose-Aktivität
Die synthetisierten 2-(Pyridin-2-yl)pyrimidinderivate haben antifibrotische Aktivitäten gezeigt . Sie wurden an immortalisierten Hepatozyten-Sternzellen der Ratte (HSC-T6) getestet und zeigten bessere antifibrotische Aktivitäten als Pirfenidon und Bipy55′DC .
Studien der Organischen Chemie
this compound ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung verwendet wird. Seine einzigartige Struktur bietet verschiedene Anwendungen, darunter Studien der organischen Chemie.
Untersuchungen der Materialwissenschaften
Diese Verbindung wird auch in Untersuchungen der Materialwissenschaften verwendet. Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung neuer Materialien.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBIXJNIABTHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586319 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851670-19-4 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




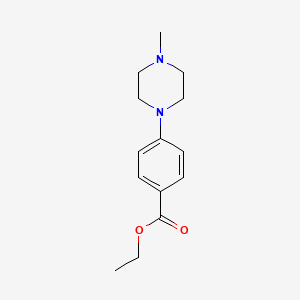
![(S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, magnesium salt hydrate](/img/structure/B1612310.png)


